molecular formula C10H16Cl2N4S B2740744 3-(Methylsulfanyl)-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride CAS No. 1049693-70-0

3-(Methylsulfanyl)-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride

Cat. No. B2740744
CAS RN: 1049693-70-0
M. Wt: 295.23
InChI Key: JSLXKVBGCLCLDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methylsulfanyl)-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C10H16Cl2N4S and its molecular weight is 295.23. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

Researchers have developed methods for synthesizing derivatives of triazolopyridine compounds, highlighting their chemical versatility and potential for further modification. For instance, the synthesis of dihydrothienopyridine derivatives fused with triazole rings was achieved by reacting 4-(methylsulfanyl)-6,7-dihydrothieno[3,2-c]pyridine with acid hydrazides, demonstrating the compound's utility in creating complex heterocyclic structures (Ábrányi‐Balogh et al., 2013). Another study presented an efficient method for synthesizing [1,2,4]triazolo[4,3-a]pyridines, illustrating the compound's role in the development of analogues with varying substituents at the 3-position, showcasing its potential for chemical diversity (Reichelt et al., 2010).

Potential Biological Activities

The exploration of triazolopyridine derivatives extends into potential biological applications, including their use as ligands for serotonin receptors. A study on 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines revealed their binding affinity and inhibitory effects on serotonin 5-HT6 receptors, suggesting their potential as selective ligands (Ivachtchenko et al., 2010). Additionally, the synthesis and antimicrobial evaluation of new thienopyrimidine derivatives hint at the compound's utility in developing antimicrobial agents, with some derivatives showing pronounced activity against various microorganisms (Bhuiyan et al., 2006).

Chemical Properties and Reactivity

Studies have also delved into the chemical properties and reactivity of triazolopyridine derivatives. For instance, the preparation of 3-phenyl[1,2,4]triazolo[4,3-a]pyridines from N-(phenylsulfonyl)benzohydrazonoyl chloride and pyridines showcases the reactivity of these compounds and their potential for generating diverse chemical structures (Ito et al., 1980).

properties

IUPAC Name

3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4S.2ClH/c1-15-7-5-8(11)10-13-12-9-4-2-3-6-14(9)10;;/h2-4,6,8H,5,7,11H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLXKVBGCLCLDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C1=NN=C2N1C=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylsulfanyl)-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride

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